2,3,5-Trifluorobenzaldehyde

Catalog No.
S718356
CAS No.
126202-23-1
M.F
C7H3F3O
M. Wt
160.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trifluorobenzaldehyde

CAS Number

126202-23-1

Product Name

2,3,5-Trifluorobenzaldehyde

IUPAC Name

2,3,5-trifluorobenzaldehyde

Molecular Formula

C7H3F3O

Molecular Weight

160.09 g/mol

InChI

InChI=1S/C7H3F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H

InChI Key

RQUNVQGCKIBORD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=O)F)F)F

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)F)F

Origin and Significance:

2,3,5-Trifluorobenzaldehyde is a synthetic compound not readily found in nature. It serves as a valuable intermediate for the synthesis of other fluorinated aromatic compounds with diverse applications in medicinal chemistry, materials science, and organic synthesis [].

For example, 2,3,5-trifluorobenzaldehyde can be used as a building block for the synthesis of fluorinated analogues of drugs, potentially leading to improved pharmacological properties [].

Molecular Structure Analysis:

2,3,5-Trifluorobenzaldehyde consists of a benzene ring with a formyl group (CHO) attached at one position and three fluorine atoms occupying positions 2, 3, and 5. The presence of fluorine atoms significantly alters the electronic properties of the molecule compared to unsubstituted benzaldehyde.

  • Key Features:
    • Aromatic benzene ring with delocalized electrons.
    • Electron-withdrawing fluorine atoms reducing electron density on the ring and increasing the reactivity of the formyl group.
    • Polar carbonyl group (C=O) susceptible to nucleophilic attack.

Chemical Reactions Analysis:

Synthesis:

Several methods exist for synthesizing 2,3,5-trifluorobenzaldehyde, including:

  • Gattermann reaction: This classic method involves treating 1,2,3-trifluorobenzene with carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst [].
C6H3F3 + CO + HCl -> C7H3F3O + HCl
  • Vilsmeier-Haack formylation: This approach utilizes a mixture of formamide, phosphorus oxychloride (POCl3), and a tertiary amine to introduce the formyl group to 1,2,3-trifluorobenzene [].

Other Relevant Reactions:

2,3,5-Trifluorobenzaldehyde can undergo various reactions typical of aromatic aldehydes:

  • Aldol condensation: Reaction with a ketone or aldehyde in the presence of a base to form a β-hydroxycarbonyl compound.
  • Wittig reaction: Reaction with a phosphonium ylide to form a terminal alkene.
  • Reductive amination: Reaction with an amine to form a secondary amine.

The specific reaction conditions and choice of reagents will determine the desired product.

Physical and Chemical Properties Analysis:

  • Melting point: No reported data available.
  • Boiling point: 77 °C to 79 °C (20 mmHg).
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol.
  • Stability: Air-sensitive.
  • Appearance: Colorless liquid (expected based on similar aromatic aldehydes).

Mechanism of Action (Not Applicable):

Safety and Hazards:

  • Toxicity: Data not readily available, but should be handled with caution as a potentially toxic organic compound.
  • Flammability: Flash point of 61 °C (142 °F) indicates flammability.
  • Reactivity: Air-sensitive and may react with strong oxidizing agents.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Follow proper waste disposal procedures for organic compounds.

Synthesis:

,3,5-Trifluorobenzaldehyde is a relatively rare chemical compared to its non-fluorinated counterpart, benzaldehyde. Research efforts have explored various methods for its synthesis, including:

  • Friedel-Crafts acylation of benzene with trifluoroacetyl chloride [].
  • Gattermann reaction using trifluoromethoxybenzene and carbon monoxide.
  • Oxidation of 2,3,5-trifluorobenzyl alcohol.

These methods provide researchers with options for obtaining 2,3,5-trifluorobenzaldehyde for their specific research needs.

Applications:

The primary application of 2,3,5-trifluorobenzaldehyde in scientific research lies in its use as a building block for the synthesis of more complex molecules. Due to the presence of the fluorine atoms, 2,3,5-trifluorobenzaldehyde possesses unique chemical properties compared to benzaldehyde. These properties, including altered reactivity and electronic character, can be advantageous in the design and synthesis of novel materials and pharmaceuticals.

Here are some specific examples of its use:

  • Synthesis of fluorinated heterocycles: These are cyclic compounds containing atoms other than carbon in the ring, and they are often found in biologically active molecules. 2,3,5-Trifluorobenzaldehyde can be used as a starting material for the synthesis of various fluorinated heterocycles, such as pyrazoles, imidazoles, and triazoles [, ].
  • Preparation of fluorinated polymers: Fluorinated polymers exhibit desirable properties like high thermal stability and chemical resistance. 2,3,5-Trifluorobenzaldehyde can be incorporated into the backbone of these polymers, influencing their properties and potential applications [].
  • Development of novel ligands for transition metals: Ligands are molecules that bind to metal centers in coordination complexes. Fluorinated ligands can alter the electronic and steric properties of these complexes, leading to potential applications in catalysis and material science. 2,3,5-Trifluorobenzaldehyde can be used to synthesize fluorinated ligands for various transition metals [].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,3,5-Ttrifluorobenzaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types